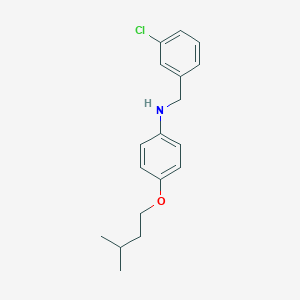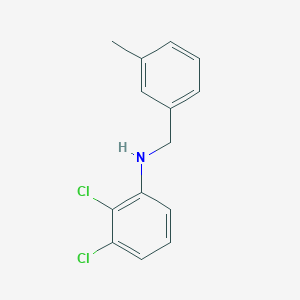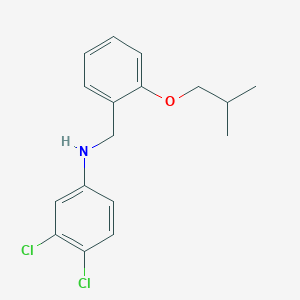![molecular formula C12H19NO B1385429 N-[2-(3-Methylphenoxy)ethyl]-2-propanamine CAS No. 1040308-51-7](/img/structure/B1385429.png)
N-[2-(3-Methylphenoxy)ethyl]-2-propanamine
Übersicht
Beschreibung
N-[2-(3-Methylphenoxy)ethyl]-2-propanamine is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a phenoxy group attached to an ethyl chain, which is further connected to a propanamine group.
Vorbereitungsmethoden
The synthesis of N-[2-(3-Methylphenoxy)ethyl]-2-propanamine typically involves the reaction of 3-methylphenol with an appropriate ethylating agent to form 3-methylphenoxyethyl chloride. This intermediate is then reacted with 2-propanamine under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-[2-(3-Methylphenoxy)ethyl]-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Methylphenoxy)ethyl]-2-propanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biochemical pathways.
Wirkmechanismus
The mechanism of action of N-[2-(3-Methylphenoxy)ethyl]-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group plays a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding and other interactions that stabilize the compound within the active site . This interaction can modulate the activity of the target molecule, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
N-[2-(3-Methylphenoxy)ethyl]-2-propanamine can be compared with other similar compounds, such as:
N-[2-(4-Methylphenoxy)ethyl]-2-propanamine: This compound has a similar structure but with the methyl group in the para position, which can affect its reactivity and binding properties.
N-[2-(3-Chlorophenoxy)ethyl]-2-propanamine: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s chemical properties and biological activity.
N-[2-(3-Methoxyphenoxy)ethyl]-2-propanamine: The methoxy group can influence the compound’s solubility and reactivity compared to the methyl group.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)13-7-8-14-12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJJUEVOOLHUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline](/img/structure/B1385347.png)
![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)
![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)
![N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline](/img/structure/B1385352.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline](/img/structure/B1385354.png)

![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)
![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)
![2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385364.png)

![2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385366.png)

